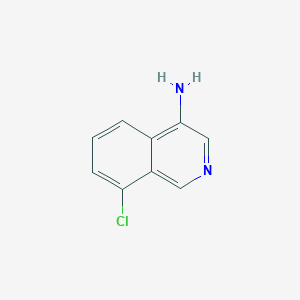

8-Chloroisoquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloroisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYPXBDIHGQDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 8-Chloroisoquinolin-4-amine

Introduction

8-Chloroisoquinolin-4-amine is a heterocyclic amine containing the isoquinoline scaffold, a privileged structure in medicinal chemistry. The physicochemical properties of this compound, particularly its aqueous solubility and chemical stability, are paramount to its potential development as a therapeutic agent. Poor solubility can hinder absorption and lead to variable in vivo exposure, while instability can result in loss of potency and the formation of potentially toxic degradation products. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 8-Chloroisoquinolin-4-amine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to generate a robust data package to support informed decision-making throughout the drug discovery and development process.

Chapter 1: Physicochemical Characterization and Solubility Profiling

A thorough understanding of the fundamental physicochemical properties of 8-Chloroisoquinolin-4-amine is the cornerstone of any successful development program. These initial studies provide critical insights into the molecule's behavior in various environments and guide the design of subsequent, more complex experiments.

Predicted Physicochemical Properties

While experimental data for 8-Chloroisoquinolin-4-amine is not extensively available in the public domain, computational tools can provide valuable initial estimates of its key properties. These predictions help in anticipating potential challenges and designing appropriate experimental strategies.

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | ~178.62 g/mol | Favorable, falls within the range for good oral bioavailability (Lipinski's Rule of Five).[1] |

| logP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| pKa (basic) | ~4.0 - 5.0 | The amine group is expected to be basic, leading to pH-dependent solubility.[2][3][4] |

| Hydrogen Bond Donors | 1 (amine group) | Contributes to potential hydrogen bonding with water, influencing solubility. |

| Hydrogen Bond Acceptors | 2 (ring nitrogens) | Contributes to potential hydrogen bonding with water, influencing solubility. |

Rationale for Solubility Assessment

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[5][6] Insufficient solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in poor absorption and suboptimal therapeutic efficacy.[5] Therefore, a multi-faceted approach to solubility assessment is essential, encompassing both kinetic and thermodynamic measurements.

Experimental Protocols for Solubility Determination

Kinetic solubility provides a high-throughput assessment of a compound's solubility under non-equilibrium conditions, mimicking the rapid dissolution and absorption processes in the gut.[7][8][9]

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Chloroisoquinolin-4-amine in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 mM).

-

Aqueous Buffer Addition: Add an aliquot of each DMSO solution to a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.

-

Incubation: Incubate the plate at room temperature for 1.5 to 2 hours with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that remains clear is reported as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement.[7][10] This method is crucial for understanding the maximum achievable concentration in solution and is a key parameter for formulation development.

Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Solid Compound Addition: Add an excess amount of solid 8-Chloroisoquinolin-4-amine to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately quantify the concentration of 8-Chloroisoquinolin-4-amine in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Caption: Workflow for Thermodynamic Solubility Determination.

Chapter 2: Comprehensive Stability Assessment

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and safety profile. Forced degradation studies are conducted under stressed conditions to identify potential degradation products and establish the intrinsic stability of the molecule, as mandated by ICH guidelines.[11][12]

Rationale for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process, allowing for the identification of likely degradation products and pathways in a shorter timeframe than real-time stability studies.[11] This information is invaluable for the development of a stability-indicating analytical method and for understanding the molecule's liabilities.[13][14] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are present at a sufficient concentration for detection and characterization.[12]

Experimental Protocols for Forced Degradation Studies

A stability-indicating HPLC method must be developed and validated prior to initiating forced degradation studies. This method should be capable of separating the parent compound from all potential degradation products.[13][15][16]

-

Sample Preparation: Prepare solutions of 8-Chloroisoquinolin-4-amine in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

-

Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by the stability-indicating HPLC method to determine the percentage of remaining parent compound and the formation of any degradation products.

-

Sample Preparation: Prepare a solution of 8-Chloroisoquinolin-4-amine in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Incubate the solution at room temperature for a defined period, monitoring the reaction progress.

-

Analysis: Analyze the samples at various time points by HPLC to assess the extent of degradation.

-

Sample Preparation: Expose a solution of 8-Chloroisoquinolin-4-amine and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[17][18] A control sample should be protected from light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.

-

Analysis: Analyze the exposed and control samples by HPLC to evaluate the impact of light on the compound's stability.

-

Sample Preparation: Place the solid 8-Chloroisoquinolin-4-amine in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Incubation: Store the sample for a defined period (e.g., 1, 2, and 4 weeks).

-

Analysis: Analyze the sample at each time point by HPLC to assess for any degradation.

Caption: General Workflow for Forced Degradation Studies.

Chapter 3: Data Interpretation and Reporting

Systematic and clear presentation of the generated data is crucial for its interpretation and for making informed decisions.

Solubility Data Summary

The solubility data should be summarized in a clear and concise table, allowing for easy comparison across different conditions.

| Assay Type | Condition | Solubility (µg/mL) |

| Kinetic | pH 7.4 | [Hypothetical Data] |

| Thermodynamic | pH 2.0 | [Hypothetical Data] |

| Thermodynamic | pH 4.5 | [Hypothetical Data] |

| Thermodynamic | pH 6.8 | [Hypothetical Data] |

| Thermodynamic | pH 7.4 | [Hypothetical Data] |

Stability Data Summary

The results of the forced degradation studies should be tabulated to clearly indicate the extent of degradation under each stress condition.

| Stress Condition | Duration | % Degradation | Number of Degradants |

| 0.1 N HCl (60°C) | 72 h | [Hypothetical Data] | [Hypothetical Data] |

| Water (60°C) | 72 h | [Hypothetical Data] | [Hypothetical Data] |

| 0.1 N NaOH (60°C) | 72 h | [Hypothetical Data] | [Hypothetical Data] |

| 3% H₂O₂ (RT) | 24 h | [Hypothetical Data] | [Hypothetical Data] |

| Photostability | 1.2 million lux h | [Hypothetical Data] | [Hypothetical Data] |

| Thermal (60°C/75% RH) | 4 weeks | [Hypothetical Data] | [Hypothetical Data] |

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the evaluation of the solubility and stability of 8-Chloroisoquinolin-4-amine. By following the detailed protocols and understanding the rationale behind each experimental choice, researchers can generate a high-quality data package that is essential for the successful advancement of this compound through the drug development pipeline. The insights gained from these studies will not only de-risk the development program but also provide a solid foundation for formulation design and the establishment of appropriate storage and handling conditions.

References

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-147. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

- Ahuja, S., & Dong, M. W. (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.

-

ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Ravisankar, P., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

Teasdale, A., & Staby, A. (2020). How to conduct successful forced degradation studies – Scope and regulatory requirements. Pharmaceutical Technology Europe, 32(10). [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Hogan, J. M., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 2(10), 723-731. [Link]

-

Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

- Lee, T., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 361, 132-138.

- ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products.

-

International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

-

Eide, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16045-16062. [Link]

-

Eide, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16063-16073. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(10), 1644-1661. [Link]

-

Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

-

Voges, M., et al. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. [Link]

-

Stegemann, S. (2006). Prioritizing molecules for development based on physico-chemical characteristics. ResearchGate. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. inventivapharma.com [inventivapharma.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. scispace.com [scispace.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. irjpms.com [irjpms.com]

- 17. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]

- 18. database.ich.org [database.ich.org]

An In-Depth Technical Guide to the In Silico Modeling of 8-Chloroisoquinolin-4-amine Interactions with Protein Kinases

A Senior Application Scientist's Perspective for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of 8-Chloroisoquinolin-4-amine, a novel small molecule with potential therapeutic applications. Authored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework grounded in scientific principles, explaining the rationale behind key decisions in the computational workflow. We will explore the predictive modeling of this compound's interactions with a representative protein kinase, Aurora A, a validated target in oncology. The guide will cover the entire modeling cascade, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and the subsequent analysis of the results. The overarching goal is to equip the reader with the practical knowledge and theoretical understanding required to conduct robust and meaningful in silico investigations of small molecule-protein interactions.

Introduction: The Rationale for In Silico Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive, with high attrition rates being a significant challenge.[1][2] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks by providing predictive insights into the behavior of potential drug candidates at the molecular level.[3] By simulating the interactions between a ligand and its protein target, we can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline and reducing costs.[4]

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[5][6] Halogenated quinolines and isoquinolines, in particular, have shown promise as kinase inhibitors.[5] This guide focuses on 8-Chloroisoquinolin-4-amine, a compound of interest for its potential as a kinase inhibitor. Due to the prevalence of kinase dysregulation in cancer, protein kinases are a major class of drug targets.[7][8] We have selected Aurora A kinase as a representative target for this study due to its well-established role in mitosis and its overexpression in many human cancers, making it a prime target for therapeutic intervention.[8]

This guide will provide a detailed, step-by-step methodology for investigating the binding of 8-Chloroisoquinolin-4-amine to Aurora A kinase using a combination of molecular docking and molecular dynamics simulations.

The Computational Workflow: A Conceptual Overview

Our in silico investigation will follow a structured, multi-step workflow designed to provide a comprehensive understanding of the ligand-protein interaction. Each step builds upon the previous one, progressively refining our understanding of the binding event.

Sources

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. microbenotes.com [microbenotes.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 8-Chloroisoquinolin-4-amine as a Pivotal Building Block for Bioactive Molecules

Introduction: The Strategic Value of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural foundation of a vast array of natural products and synthetic molecules with significant pharmacological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial and anticancer effects of numerous synthetic derivatives, the isoquinoline framework offers a versatile template for interacting with a wide range of biological targets.[3][4] The strategic introduction of various substituents onto this scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This guide focuses on a particularly valuable, yet underexplored, building block: 8-chloroisoquinolin-4-amine . This molecule offers two distinct points for chemical modification: the reactive chlorine atom at the 8-position, amenable to cross-coupling reactions, and the amino group at the 4-position, which can be engaged in a variety of transformations. This dual functionality makes 8-chloroisoquinolin-4-amine a powerful tool for generating diverse libraries of novel compounds in the pursuit of new therapeutic agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's properties and safe handling requirements is paramount for its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of 8-Chloroisoquinolin-4-amine

| Property | Value | Source |

| CAS Number | 1784285-89-7 | [5] |

| Molecular Formula | C₉H₇ClN₂ | [5] |

| Molecular Weight | 178.62 g/mol | [5] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMF, and DMSO.[6] | Inferred from general isoquinoline properties[6] |

| pKa | The isoquinoline nitrogen is weakly basic.[7] | General knowledge of isoquinolines[7] |

Reactivity Insights:

The chemical behavior of 8-chloroisoquinolin-4-amine is dictated by the interplay of its substituents and the inherent electronic nature of the isoquinoline ring system.

-

The 8-Chloro Group: This halogen atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at this position, enabling extensive exploration of the surrounding chemical space.

-

The 4-Amino Group: The amino group is a versatile functional group that can undergo a range of chemical transformations, including acylation, alkylation, and sulfonylation. It also influences the electronic properties of the isoquinoline ring, potentially affecting the reactivity of other positions.

Safety and Handling:

-

Hazard Statements (Inferred from related compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

-

Precautionary Measures:

Synthetic Strategies for Accessing 8-Chloroisoquinolin-4-amine

While a specific, published synthesis for 8-chloroisoquinolin-4-amine is not readily found in the literature, a plausible synthetic route can be proposed based on established isoquinoline synthesis methodologies, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by functional group manipulations.[9] A potential retrosynthetic analysis is outlined below.

Sources

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1369294-23-4|7-Chloroisoquinolin-4-amine|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

Application Notes and Protocols: The Strategic Role of 8-Chloroisoquinolin-4-amine in Structure-Activity Relationship Studies for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Herein, we provide a detailed technical guide on the strategic application of 8-Chloroisoquinolin-4-amine as a pivotal scaffold in structure-activity relationship (SAR) studies, particularly for the discovery of novel kinase inhibitors. While 8-Chloroisoquinolin-4-amine is a specialized research compound, this guide extrapolates from established principles of medicinal chemistry and the well-documented behavior of analogous isoquinoline and quinoline structures to provide actionable protocols and insights. The focus will be on its potential as a core for developing inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases and certain cancers.[1][2]

I. The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets, most notably protein kinases. Its bicyclic aromatic structure provides a rigid framework for the precise orientation of functional groups into the ATP-binding pocket of kinases. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common interaction with the hinge region of many kinases.

The specific substitution pattern of 8-Chloroisoquinolin-4-amine offers two primary vectors for chemical modification, making it an excellent starting point for building a diverse chemical library for SAR studies:

-

The 4-amino group: This serves as a key attachment point for various side chains that can extend into the solvent-exposed region of the kinase active site or form additional interactions within the pocket.

-

The 8-chloro group: This electron-withdrawing group can influence the electronic properties of the ring system and can also serve as a handle for further functionalization through cross-coupling reactions.

II. Hypothetical Signaling Pathway Inhibition: Targeting IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[1][2] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[3] Consequently, the development of potent and selective IRAK4 inhibitors is a significant therapeutic goal. Several potent IRAK4 inhibitors based on the isoquinoline scaffold have been reported, underscoring the suitability of this core for targeting this kinase.[4][5]

Caption: Hypothetical inhibition of the IRAK4 signaling pathway by an 8-Chloroisoquinolin-4-amine derivative.

III. Synthetic Protocols: A Roadmap to Derivative Libraries

A. Proposed Synthesis of 8-Chloroisoquinolin-4-amine

This proposed multi-step synthesis leverages known transformations in isoquinoline chemistry.

Caption: Proposed synthetic workflow for 8-Chloroisoquinolin-4-amine.

Protocol 1: Synthesis of 8-Chloroisoquinolin-4-amine

-

Step 1: N-oxidation of 8-Chloroisoquinoline.

-

Dissolve 8-chloroisoquinoline in a suitable solvent such as chloroform or dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up involves washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess acid, followed by extraction and purification to yield 8-chloroisoquinoline N-oxide.

-

-

Step 2: Nitration of 8-Chloroisoquinoline N-oxide.

-

Treat the N-oxide with a nitrating agent, such as nitric acid in sulfuric acid, at low temperature. The N-oxide directs nitration to the 4-position.

-

Carefully quench the reaction with ice and neutralize to precipitate the product, 8-chloro-4-nitroisoquinoline N-oxide.

-

-

Step 3: Deoxygenation of the N-oxide.

-

React the nitro-substituted N-oxide with a reducing agent like phosphorus trichloride (PCl₃) in a chlorinated solvent to remove the N-oxide functionality, yielding 8-chloro-4-nitroisoquinoline.

-

-

Step 4: Reduction of the Nitro Group.

-

Reduce the nitro group to an amine using standard conditions, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or reduction with a metal in acid (e.g., SnCl₂ in HCl). This will afford the target compound, 8-Chloroisoquinolin-4-amine.

-

B. Derivatization at the 4-Amino Position

The 4-amino group is a versatile handle for introducing a wide range of substituents to probe the solvent-exposed region of the kinase active site.

Protocol 2: Amide Coupling

-

To a solution of 8-Chloroisoquinolin-4-amine in an aprotic solvent (e.g., DMF or DCM), add a carboxylic acid of interest, a coupling agent (e.g., HATU or EDCI), and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion.

-

Purify the resulting amide by chromatography.

Protocol 3: Reductive Amination

-

In a suitable solvent (e.g., methanol or dichloroethane), mix 8-Chloroisoquinolin-4-amine with an aldehyde or ketone.

-

Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.

-

Stir at room temperature until imine formation and subsequent reduction are complete.

-

Purify the secondary or tertiary amine product.

IV. Structure-Activity Relationship (SAR) Insights for IRAK4 Inhibition

Based on published data for isoquinoline-based IRAK4 inhibitors like Zimlovisertib (PF-06650833), we can infer key SAR principles for derivatives of 8-Chloroisoquinolin-4-amine.[4][5]

| Position/Modification | Structural Feature | Predicted Impact on IRAK4 Activity | Rationale |

| 4-Amino Group | Small, polar substituents (e.g., small amides, alcohols) | Potentially high | Can form hydrogen bonds with residues in the solvent-exposed region. |

| Bulky, lipophilic groups | May decrease activity | Steric hindrance could prevent optimal binding. | |

| Introduction of a chiral center | Stereospecific activity | The 3D arrangement of substituents can significantly impact binding affinity, as seen with the lactam moiety in Zimlovisertib.[4] | |

| 8-Chloro Group | Maintained as is | Favorable | The electron-withdrawing nature can influence the pKa of the isoquinoline nitrogen, potentially enhancing hinge-binding interactions. It can also occupy a small hydrophobic pocket. |

| Replacement with larger halogens (Br, I) | May be tolerated | Could provide additional hydrophobic interactions, but may also introduce steric clashes. | |

| Replacement with small alkyl or alkoxy groups | Potentially variable | Altering the electronics and sterics at this position could either enhance or diminish activity depending on the specific interactions with the protein. | |

| Isoquinoline Core | Modifications to the ring system | Generally unfavorable | The core scaffold is likely essential for the primary hinge-binding interactions. |

A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase. For isoquinoline-based inhibitors, the nitrogen at position 2 is often a crucial hydrogen bond acceptor. The electronic nature of substituents on the ring, such as the 8-chloro group, can modulate the basicity of this nitrogen and thereby influence the strength of this critical interaction.

V. In Vitro Assay Protocols for Evaluating Derivatives

To establish a robust SAR, synthesized derivatives must be evaluated in a cascade of biochemical and cellular assays.

A. Biochemical Assay: IRAK4 Kinase Activity

Protocol 4: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by IRAK4. A europium cryptate-labeled anti-phospho-serine/threonine antibody and a streptavidin-XL665 conjugate are used for detection. Phosphorylation of the substrate brings the donor (europium) and acceptor (XL665) into proximity, resulting in a FRET signal.

-

Procedure:

-

Add recombinant human IRAK4 enzyme to the wells of a microplate.

-

Add the test compound (derivatives of 8-Chloroisoquinolin-4-amine) at various concentrations.

-

Initiate the kinase reaction by adding the biotinylated peptide substrate and ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the HTRF detection reagents.

-

Incubate to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader and calculate IC₅₀ values.

-

B. Cellular Assay: Inhibition of Cytokine Production

Protocol 5: Lipopolysaccharide (LPS)-Induced TNF-α Production in Human Whole Blood

-

Principle: This assay assesses the ability of a compound to inhibit IRAK4 signaling in a physiologically relevant cellular context. LPS stimulates TLR4, leading to IRAK4-dependent production of pro-inflammatory cytokines like TNF-α.

-

Procedure:

-

Collect fresh human whole blood in heparinized tubes.

-

Pre-incubate the blood with various concentrations of the test compounds.

-

Stimulate with LPS (a TLR4 agonist).

-

Incubate at 37°C in a CO₂ incubator for several hours (e.g., 4-6 hours).

-

Centrifuge to separate the plasma.

-

Quantify the concentration of TNF-α in the plasma using a commercially available ELISA kit.

-

Calculate IC₅₀ values based on the inhibition of TNF-α production.

-

VI. Conclusion and Future Directions

8-Chloroisoquinolin-4-amine represents a promising and strategically designed starting point for the development of novel kinase inhibitors, particularly targeting IRAK4. The distinct chemical handles at the 4- and 8-positions allow for systematic exploration of the chemical space around the isoquinoline core. By employing the synthetic and analytical protocols outlined in this guide, researchers can efficiently generate and evaluate a library of derivatives to build a comprehensive structure-activity relationship. This, in turn, will facilitate the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising clinical candidates for the treatment of inflammatory diseases and malignancies.

References

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available at: [Link]

-

In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). PubMed Central. Available at: [Link]

-

Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. Available at: [Link]

-

Synthesis and biological activity of 8-chloro-[6][7][8]triazolo [4,3-a]quinoxalines. JOCPR. Available at: [Link]

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. Available at: [Link]

-

Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed. Available at: [Link]

-

Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. ACS Publications. Available at: [Link]

-

Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. Available at: [Link]

-

Synthesis of 8-amino-7-chloroisoquinoline. PrepChem.com. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

-

Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). ACS Publications. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. CUNY Academic Works. Available at: [Link]

-

4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. Available at: [Link]

-

Discovery of a substituted 8-arylquinoline series of PDE4 inhibitors: Structure-activity relationship, optimization, and identification of a highly potent, well tolerated, PDE4 inhibitor. ResearchGate. Available at: [Link]

-

4YP8: Irak4-inhibitor co-structure. RCSB PDB. Available at: [Link]

-

A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway. PMC. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

- Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents.

-

Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. PMC. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available at: [Link]

-

SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. YouTube. Available at: [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Retrospect: Root-Cause Analysis of Structure-Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Assay Solubility Guide for 8-Chloroisoquinolin-4-amine

As Senior Application Scientists, we understand that navigating the experimental nuances of novel chemical entities is a significant challenge. Among the most common hurdles is achieving and maintaining the solubility of a compound in an aqueous assay environment, a critical prerequisite for generating reliable and reproducible data. This guide provides in-depth technical advice, troubleshooting protocols, and foundational knowledge to address solubility issues encountered with 8-Chloroisoquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 8-Chloroisoquinolin-4-amine that influence its solubility?

Answer: Understanding the inherent properties of 8-Chloroisoquinolin-4-amine is the first step in developing a robust solubilization strategy. While extensive experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and related compounds.

-

Structure and Ionization: 8-Chloroisoquinolin-4-amine possesses a primary amine group (-NH2) on an isoquinoline core. This amine group is basic and can be protonated to form a positively charged ammonium salt (R-NH3+). The state of ionization is highly dependent on the pH of the solution.[1][2] As a weak base, its solubility is expected to increase significantly in acidic conditions (lower pH) where the ionized, more polar form predominates.[3][4][5]

-

Lipophilicity: The presence of the chloro-substituted aromatic isoquinoline ring system contributes to the molecule's lipophilicity ("greasiness"), which generally leads to poor aqueous solubility.[6]

-

Solvent Preference: Compounds like this are typically soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and to some extent in alcohols like ethanol.[7][8] However, their solubility in water and aqueous buffers is often limited.[9]

| Property | Predicted Characteristic | Impact on Aqueous Solubility |

| Chemical Class | Heterocyclic Aromatic Amine | Inherently low aqueous solubility due to the aromatic system. |

| pKa (estimated) | Weakly Basic (amine group) | Solubility is pH-dependent; increases at pH < pKa. |

| Polarity | Moderately Polar (un-ionized) to Polar (ionized) | The un-ionized form is less soluble in water. |

| Primary Stock Solvent | DMSO, DMF | High solubility in these solvents is expected.[10][11] |

Q2: I dissolved my 8-Chloroisoquinolin-4-amine in DMSO to make a stock, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

Answer: This is a classic and very common problem known as "compound crashing out." It occurs because of a drastic change in the solvent environment.

-

High Concentration in a "Good" Solvent: Your compound is highly soluble in 100% DMSO, allowing you to create a concentrated stock solution.[8]

-

Dilution into a "Poor" Solvent: When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the DMSO is diluted to a low final concentration (e.g., <1%). The primary solvent is now water.

-

Exceeding the Thermodynamic Solubility Limit: The concentration of your compound, while easily achievable in DMSO, is now far above its maximum intrinsic solubility in the aqueous buffer. The compound can no longer stay dissolved and precipitates out of the solution.[12]

This workflow illustrates the common precipitation issue.

Caption: Decision tree for solubility enhancement.

Advanced Strategies

If the above methods fail, more advanced formulation strategies may be necessary. These often involve specialized excipients to create molecular dispersions or complexes. [13][14]

-

Solid Dispersions: The compound can be dispersed within a hydrophilic polymer matrix to improve its dissolution rate. [6]Techniques like spray drying or hot-melt extrusion are often used. [15]* Inclusion Complexes: Using cyclodextrins to encapsulate the hydrophobic molecule can significantly enhance aqueous solubility.

-

Salt Formation: Synthesizing a stable salt form of the compound (e.g., hydrochloride, mesylate) is a highly effective but upstream solution that requires chemical modification. [13][15] These methods typically require significant formulation development and are employed when simpler pH and co-solvent adjustments are insufficient.

References

-

Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

-

Shapiro, A. B. (2015). Answer to "How can I increase the solubility to perform an enzyme assay?". ResearchGate. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

-

askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]

-

Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminoisoquinoline. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ionic Equilibria and the pH Dependence of Solubility. Retrieved from [Link]

-

MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

-

CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC. Retrieved from [Link]

-

American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-chloro-1-isoquinolinamine. Retrieved from [Link]

-

Scribd. (n.d.). Solubility in DMSO. Retrieved from [Link]

-

Angene. (n.d.). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem. Retrieved from [Link]

-

ChemBK. (n.d.). 4-chloroisoquinolin-8-amine. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. How does pH affect solubility? - askIITians [askiitians.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. crcom.se [crcom.se]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. toku-e.com [toku-e.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Support Center: Navigating Off-Target Effects of 8-Chloroisoquinolin-4-amine Derivatives

Welcome to the technical support center for researchers utilizing 8-Chloroisoquinolin-4-amine derivatives. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you minimize off-target effects and ensure the validity of your experimental outcomes. As potent kinase inhibitors, these compounds offer significant therapeutic potential, but their utility is intrinsically linked to their selectivity. This resource provides field-proven insights to anticipate, identify, and mitigate off-target activities.

Section 1: Troubleshooting Guide for Unexpected Phenotypes and Data

Researchers often encounter perplexing results that may stem from unintended molecular interactions. This section provides a structured approach to diagnosing and resolving common issues.

Issue 1: Discrepancy between in vitro kinase inhibition and cellular activity.

Question: My 8-Chloroisoquinolin-4-amine derivative is highly potent against my target kinase in a biochemical assay (low nM IC50), but I'm seeing a much weaker effect or a different phenotype in my cell-based assays. What could be the cause?

Answer: This is a common and multifaceted issue that often points towards off-target effects or confounding cellular factors. Here’s a systematic approach to troubleshoot:

Potential Causes & Solutions:

-

Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively removed by efflux pumps (e.g., P-glycoprotein).

-

Troubleshooting Step: Perform a cellular uptake assay using techniques like LC-MS/MS to quantify intracellular compound concentration. If efflux is suspected, co-incubate with known efflux pump inhibitors.

-

-

High Intracellular ATP Concentration: The ATP concentration in cells (1-10 mM) is significantly higher than that used in many in vitro kinase assays (often at the Km of ATP).[1] For ATP-competitive inhibitors, this can lead to a rightward shift in the IC50 value.

-

Troubleshooting Step: Re-run your in vitro kinase assay with a higher, more physiologically relevant ATP concentration to better mimic the cellular environment.

-

-

Off-Target Engagement Leading to Opposing Signaling: Your compound might be inhibiting an off-target kinase that counteracts the effect of inhibiting your primary target. For instance, inhibiting the target kinase may block a pro-proliferative pathway, but an off-target kinase could be involved in a compensatory survival pathway.

-

Troubleshooting Step: A broad kinase selectivity profile is essential.[2] This will reveal other kinases that your compound inhibits at relevant concentrations.

-

Issue 2: Unexplained Cell Toxicity or Unintended Phenotype.

Question: My compound is showing significant cytotoxicity or a phenotype that is inconsistent with the known function of the target kinase. How can I determine if this is due to an off-target effect?

Answer: Unexplained biological effects are a strong indicator of off-target activity. Pinpointing the responsible off-target requires a combination of profiling and cellular validation.

Potential Causes & Solutions:

-

Broad Kinase Selectivity: Many kinase inhibitors, particularly those with a quinoline or isoquinoline scaffold, can interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[3][4]

-

Troubleshooting Step: Conduct a comprehensive kinase selectivity panel assay. Commercial services offer panels of hundreds of kinases to provide a broad overview of your compound's selectivity.[5]

-

-

Non-Kinase Off-Targets: The compound may be interacting with other proteins that are not kinases. For example, some kinase inhibitors have been shown to bind to non-kinase targets like NADPH quinone oxidoreductase 2 (NQO2).[6]

-

Troubleshooting Step: Employ chemoproteomics approaches, such as affinity chromatography coupled with mass spectrometry, to identify protein binding partners in an unbiased manner.[1]

-

-

Structure-Activity Relationship (SAR) Divergence: The structural features responsible for on-target potency may differ from those driving off-target effects.

-

Troubleshooting Step: Synthesize and test analogs of your compound with slight structural modifications. If an analog retains off-target activity while losing on-target potency (or vice-versa), this can help deconvolve the two.

-

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target effects of 8-Chloroisoquinolin-4-amine derivatives.

Q1: What are the most common off-target kinases for isoquinoline-based inhibitors?

While the exact off-target profile is specific to each derivative, kinases from the CMGC family (including CDKs, GSKs, and DYRKs) are frequently observed as off-targets for related heterocyclic inhibitors.[7][8] Additionally, due to structural similarities in the hinge region of the ATP binding pocket, cross-reactivity with other kinase families is possible and should be empirically determined.

Q2: How can I proactively design 8-Chloroisoquinolin-4-amine derivatives with better selectivity?

Improving selectivity is a key challenge in kinase inhibitor design. Here are some strategies:

-

Exploit Non-Conserved Regions: Design modifications that interact with less conserved regions of the ATP-binding pocket or allosteric sites.[9]

-

Structure-Guided Design: Utilize co-crystal structures of your lead compounds with the target kinase to identify opportunities for selectivity-enhancing modifications.

-

Computational Profiling: Employ in silico screening against a panel of kinase structures to predict potential off-target interactions early in the design phase.

Q3: What is the role of the 8-chloro and 4-amino groups in kinase binding and selectivity?

The 4-amino group is often crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for many kinase inhibitors. The 8-chloro substituent can influence the electronic properties and conformation of the isoquinoline ring, potentially impacting both on-target affinity and the off-target profile. Structure-activity relationship studies on related quinoline and quinazoline scaffolds have shown that modifications at similar positions can significantly alter selectivity.[4][10]

Q4: At what concentration should I be concerned about off-target effects?

A general rule of thumb is to consider any off-target inhibition that occurs within a 10- to 30-fold concentration window of the on-target IC50 as potentially physiologically relevant. However, this can be context-dependent. If the off-target is a particularly sensitive signaling node, even weaker inhibition could have biological consequences.

Section 3: Experimental Protocols & Workflows

To empower your research, this section provides detailed protocols for key experiments to assess and mitigate off-target effects.

Protocol 1: Kinase Selectivity Profiling Workflow

This workflow outlines the steps for a comprehensive assessment of your compound's kinase selectivity.

Caption: A streamlined workflow for kinase selectivity profiling.

Step-by-Step Methodology:

-

Single-Dose Profiling:

-

Submit your 8-Chloroisoquinolin-4-amine derivative to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).

-

Screen at a single high concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >300).

-

Identify kinases that show significant inhibition (typically >50-70%).

-

-

IC50 Determination:

-

For the initial "hits," perform dose-response experiments to determine the IC50 values.

-

This provides a quantitative measure of potency against both the intended target and off-targets.

-

-

Selectivity Analysis:

-

Calculate a selectivity score (e.g., S-score) to quantify the compound's selectivity.

-

Visualize the data using tools like waterfall plots or kinome maps to easily identify off-target clusters.[7]

-

-

Cellular Target Engagement:

-

Validate the in vitro findings in a cellular context using target engagement assays like NanoBRET or Cellular Thermal Shift Assay (CETSA). These assays confirm that your compound binds to the intended and off-target kinases in live cells.

-

-

Pathway Analysis:

-

Use western blotting to probe the phosphorylation status of known substrates for both your on-target and key off-target kinases. This will confirm the functional consequences of target and off-target inhibition.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess compound binding to its target in a cellular environment.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with your 8-Chloroisoquinolin-4-amine derivative or a vehicle control for a defined period.

-

Heating: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Quantification: Quantify the amount of your target protein (and potential off-targets) remaining in the soluble fraction using Western blotting or mass spectrometry.

-

Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Section 4: Data Presentation

Table 1: Example Kinase Selectivity Profile for a Hypothetical 8-Chloroisoquinolin-4-amine Derivative (Compound X)

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |

| Primary Target Kinase | 10 | 1 |

| Off-Target Kinase A | 50 | 5 |

| Off-Target Kinase B | 250 | 25 |

| Off-Target Kinase C | >10,000 | >1000 |

This table illustrates how to present selectivity data clearly, highlighting the potency against the primary target and key off-targets.

Conclusion

Minimizing off-target effects is paramount for the successful development and application of 8-Chloroisoquinolin-4-amine derivatives. By systematically troubleshooting unexpected results, employing comprehensive profiling strategies, and validating findings in relevant cellular models, researchers can confidently advance their understanding of these potent kinase inhibitors. This guide serves as a foundational resource to support these efforts and foster robust, reproducible science.

References

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

-

Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BioMed Central. Available at: [Link]

-

Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. PubMed. Available at: [Link]

-

Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

-

Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]

-

Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. World Health Organization. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. National Center for Biotechnology Information. Available at: [Link]

-

Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available at: [Link]

-

2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Available at: [Link]

-

Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. MDPI. Available at: [Link]

Sources

- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

Technical Support Center: Enhancing the Cell Permeability of 8-Chloroisoquinolin-4-amine

Welcome to the technical support center for 8-Chloroisoquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges with its cell permeability. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve your research goals. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and success of your work.

Introduction: Understanding the Permeability Challenge

8-Chloroisoquinolin-4-amine is a small molecule with potential therapeutic applications. However, like many amine-containing heterocyclic compounds, its efficacy can be limited by its ability to cross cell membranes and reach its intracellular target. The primary amine group is likely to be protonated at physiological pH, increasing its polarity and hindering its passive diffusion across the lipophilic cell membrane. This guide will walk you through various strategies to overcome this challenge.

Before we delve into enhancement strategies, it's crucial to understand the baseline physicochemical properties of 8-Chloroisoquinolin-4-amine. While experimental data for this specific molecule is scarce, we can predict its properties based on its parent compound, isoquinolin-4-amine, and the known effects of the chloro-substituent.

| Property | Isoquinolin-4-amine (Parent Compound) | 8-Chloroisoquinolin-4-amine (Predicted) | Impact on Permeability |

| Molecular Weight | 144.17 g/mol [1][2] | ~178.62 g/mol | Well within the range for good permeability (Lipinski's Rule of Five: <500)[3] |

| pKa | 6.29 (Predicted)[4] | < 6.29 | The electron-withdrawing chloro group will likely lower the pKa, meaning a smaller fraction will be protonated at physiological pH 7.4, which could slightly favor permeability. |

| logP (Lipophilicity) | 1.4 (Predicted for isoquinolin-4-amine) | > 1.4 | The chloro-substituent increases lipophilicity, which generally favors passive diffusion across the cell membrane.[5][6] |

| Aqueous Solubility | Slightly soluble in water[4] | Likely lower than the parent compound | Increased lipophilicity may decrease aqueous solubility, which can be a limiting factor for bioavailability. |

| Hydrogen Bond Donors | 2 | 2 | Within the acceptable range for good permeability (Lipinski's Rule of Five: ≤5)[3] |

| Hydrogen Bond Acceptors | 2 | 2 | Within the acceptable range for good permeability (Lipinski's Rule of Five: ≤10)[3] |

Based on this analysis, the primary obstacle to the cell permeability of 8-Chloroisoquinolin-4-amine is likely the positive charge it acquires upon protonation of the 4-amino group at physiological pH. While the chloro-substituent may slightly mitigate this by lowering the pKa and increasing lipophilicity, direct strategies to mask the amine or utilize alternative delivery mechanisms are likely necessary to significantly enhance its intracellular concentration.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues you may face when working with 8-Chloroisoquinolin-4-amine.

Q1: My in vitro assays suggest low efficacy of 8-Chloroisoquinolin-4-amine, and I suspect poor cell permeability. How can I confirm this?

A1: Your suspicion is a common and critical checkpoint in drug development. Before attempting to modify the molecule, it's essential to quantify its permeability. We recommend a two-tiered approach for a comprehensive assessment:

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[7] It's an excellent first-pass screen to assess passive permeability. A low PAMPA value would strongly suggest that the molecule's intrinsic properties are hindering its ability to cross a lipid bilayer.

-

Caco-2 Cell Permeability Assay: This is a more complex, cell-based assay that uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium.[8][9] Caco-2 cells form tight junctions and express various transporters, providing a more biologically relevant model of both passive diffusion and active transport.[9] This assay can also help determine if your compound is a substrate for efflux pumps, which actively transport compounds out of the cell, thereby reducing intracellular concentration.

A detailed, step-by-step protocol for both assays is provided in the "Experimental Protocols" section of this guide.

Q2: My permeability assays confirmed that 8-Chloroisoquinolin-4-amine has low cell permeability. What are my options to improve it?

A2: There are several effective strategies to enhance the cell permeability of a compound like 8-Chloroisoquinolin-4-amine. The best approach will depend on your specific experimental context, including the target, desired mechanism of action, and available resources. Here are the three main strategies we recommend exploring:

-

Prodrug Strategy: This involves chemically modifying the problematic functional group—in this case, the 4-amino group—to create an inactive derivative (the prodrug) that has improved permeability.[1][10] Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active parent drug.

-

Nanoformulation: Encapsulating 8-Chloroisoquinolin-4-amine within a nanoparticle can facilitate its entry into cells through endocytosis.[11][12] This approach is particularly useful for overcoming permeability issues and can also offer the potential for targeted delivery.

-

Conjugation with Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse the cell membrane and can be used to carry a molecular cargo, such as a small molecule drug, into the cell.[13][14]

The following sections will delve into the specifics of each of these strategies.

Deep Dive: Strategies to Enhance Permeability

Strategy 1: The Prodrug Approach - Masking the Amine

The primary amine of 8-Chloroisoquinolin-4-amine is a key target for modification. By temporarily masking this polar group, you can significantly increase the molecule's lipophilicity and, consequently, its ability to passively diffuse across the cell membrane.

Why it works: A successful prodrug strategy hinges on two key factors: increased permeability of the prodrug and efficient intracellular conversion back to the active drug.

-

Acyloxy-alkoxycarbonyl Derivatives: These are a class of prodrugs that are cleaved by carboxylesterases, which are abundant within cells. The modification effectively masks the amine, and the cleavage mechanism is well-characterized.

-

N-Mannich Bases: These can be designed to be stable at physiological pH but hydrolyze intracellularly to release the parent amine.

Below is a diagram illustrating the general concept of a prodrug strategy.

Caption: Prodrug strategy for enhanced cell permeability.

Strategy 2: Nanoformulation - The Trojan Horse Approach

Encapsulating 8-Chloroisoquinolin-4-amine in a nanoparticle can bypass the need for passive diffusion altogether. The nanoparticle is taken up by the cell through endocytosis, after which it can release its drug payload into the cytoplasm.

Why it works: Nanoparticles designed for drug delivery are typically in the size range of 10-100 nm, which is optimal for cellular uptake via endocytosis while avoiding rapid clearance by the kidneys.[11] The surface of the nanoparticle can also be functionalized with targeting ligands to direct it to specific cell types.

-

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[3] For a molecule like 8-Chloroisoquinolin-4-amine, which has moderate lipophilicity, it could be incorporated into the lipid bilayer.

-

Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to create a matrix that encapsulates the drug.[12] The drug is then released as the polymer degrades.

The diagram below illustrates the process of nanoparticle-mediated drug delivery.

Caption: Nanoparticle-mediated drug delivery via endocytosis.

Strategy 3: Cell-Penetrating Peptide (CPP) Conjugation

CPPs are short peptides that can facilitate the cellular uptake of various molecular cargo, including small molecules. By covalently linking 8-Chloroisoquinolin-4-amine to a CPP, you can leverage the peptide's ability to cross the cell membrane.

Why it works: CPPs can enter cells through various mechanisms, including direct translocation across the membrane and endocytosis.[14] The choice of CPP and the linker used to attach the drug are critical for successful delivery and subsequent release of the active compound.

-

TAT (trans-activator of transcription) peptide: Derived from the HIV-1 TAT protein, this is one of the most well-studied and widely used CPPs.

-

Penetratin: A 16-amino-acid peptide derived from the Antennapedia homeodomain.

The workflow for CPP-mediated delivery is depicted below.

Caption: Cell-penetrating peptide (CPP) mediated drug delivery.

Experimental Protocols

To assist you in your experimental work, we provide the following detailed protocols for the permeability assays mentioned earlier.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of 8-Chloroisoquinolin-4-amine.

Materials:

-

PAMPA plate (e.g., Corning Gentest™ pre-coated PAMPA plate)

-

96-well donor and acceptor plates

-

Phosphate-buffered saline (PBS), pH 7.4

-

8-Chloroisoquinolin-4-amine stock solution (e.g., in DMSO)

-

High and low permeability control compounds (e.g., testosterone and Lucifer yellow)

-

Plate reader or LC-MS/MS system for quantification

Procedure:

-

Prepare a stock solution of 8-Chloroisoquinolin-4-amine in a suitable solvent like DMSO.

-

Prepare the donor solution: Dilute the stock solution of your compound and the control compounds in PBS to the final desired concentration (typically 10-100 µM). The final DMSO concentration should be kept low (<1%) to avoid affecting the integrity of the lipid membrane.

-

Hydrate the PAMPA membrane: Add 150 µL of PBS to each well of the acceptor plate. Carefully place the PAMPA plate on top of the acceptor plate, ensuring the membrane is in contact with the PBS. Incubate for 15 minutes.

-

Add the donor solution: Remove any excess PBS from the donor side of the PAMPA plate. Add 150 µL of the donor solution containing your test compound or controls to the donor wells.

-

Incubate the plate: Cover the plate and incubate at room temperature for 4-16 hours.

-

Quantify the compound concentration: After incubation, carefully remove the donor plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence, or LC-MS/MS).

-

Calculate the permeability coefficient (Papp): The apparent permeability coefficient can be calculated using the following equation:

Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Where:

-

[drug]acceptor is the concentration of the drug in the acceptor well.

-

[drug]equilibrium is the theoretical equilibrium concentration.

-

VA and VD are the volumes of the acceptor and donor wells, respectively.

-

Area is the surface area of the membrane.

-

Time is the incubation time.

-

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the permeability of 8-Chloroisoquinolin-4-amine across a biologically relevant cell monolayer and to investigate potential efflux.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

-

8-Chloroisoquinolin-4-amine stock solution

-

Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

-

Transepithelial electrical resistance (TEER) meter

-

LC-MS/MS system for quantification

Procedure:

-

Seed Caco-2 cells on Transwell® inserts: Culture Caco-2 cells and seed them onto the apical side of the Transwell® inserts at an appropriate density.

-

Differentiate the cells: Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

-

Verify monolayer integrity: Measure the TEER of the cell monolayer. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer. You can also assess the permeability of a low-permeability marker like Lucifer yellow.

-

Prepare the test compound solutions: Dilute the stock solution of 8-Chloroisoquinolin-4-amine and control compounds in HBSS to the desired final concentration.

-

Perform the permeability assay (Apical to Basolateral - A to B):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the test compound solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the A and B chambers for analysis.

-

-

Perform the permeability assay (Basolateral to Apical - B to A) (optional, for efflux assessment):

-

Follow the same procedure as above, but add the test compound to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.

-

-

Quantify the compound concentration: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp):

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of permeation.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the donor chamber.

-

-

Calculate the efflux ratio (ER):

ER = Papp (B to A) / Papp (A to B)

An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Conclusion

Enhancing the cell permeability of a promising compound like 8-Chloroisoquinolin-4-amine is a critical step in its development as a potential therapeutic agent. By systematically evaluating its baseline permeability and then exploring strategies such as prodrug design, nanoformulation, and CPP conjugation, you can overcome the challenges posed by its chemical structure. We hope this technical guide provides you with the necessary framework and practical tools to advance your research. For any further questions or specialized support, please do not hesitate to contact our application science team.

References

-

PubChem. (n.d.). 4-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-